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molecular formula C13H18ClFN2 B8493767 1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

Cat. No. B8493767
M. Wt: 256.74 g/mol
InChI Key: BKDWMIXCARHYKX-UHFFFAOYSA-N
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Patent
US05130313

Procedure details

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine can be obtained as follows: a solution of 1-bromo-3-chloropropane (68 cc) and 4-(4-fluorophenyl)piperazine (50 g) in acetonitrile (400 cc) is stirred at 25° C. for 20 hours with potassium carbonate (97 g). The mixture is filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue is chromatographed on a column of silica gel (0.2-0.063-mm particle size, 9-cm diameter, 60-cm height) and eluted with ethyl acetate, 500-cc fractions being collected. Fractions 5 to 7 are combined and concentrated to dryness under reduced pressure (2.7 kPa) to give 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine (44.4 g) in the form of a yellow oil.
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].[F:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:5][CH2:4][CH2:3][CH2:2][N:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:9]=[CH:8][C:7]([F:6])=[CH:12][CH:11]=2)[CH2:18][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
68 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column of silica gel (0.2-0.063-mm particle size, 9-cm diameter, 60-cm height)
WASH
Type
WASH
Details
eluted with ethyl acetate, 500-cc fractions
CUSTOM
Type
CUSTOM
Details
being collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCN(CC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 44.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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